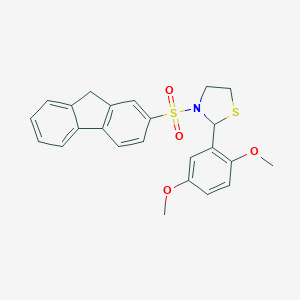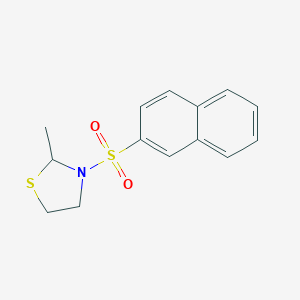
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine (MTSET) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a piperazine derivative that has been widely used as a tool compound for studying the structure and function of proteins. In
Wirkmechanismus
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine modifies cysteine residues in proteins by reacting with the thiol group of the cysteine residue. This modification can lead to changes in protein structure and function. 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has been shown to block ion channels, transporters, and receptors by modifying cysteine residues in these proteins.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to block the function of ion channels, transporters, and receptors. 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has also been shown to inhibit the activity of enzymes that contain cysteine residues. In addition, 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has been shown to induce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the role of these residues in protein function. However, one limitation of using 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is that it can modify other amino acids in proteins, which can lead to non-specific effects.
Zukünftige Richtungen
There are many future directions for research involving 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine. One area of research is the development of new methods for selectively modifying cysteine residues in proteins. Another area of research is the use of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine in drug discovery, as it has been shown to block the function of ion channels, transporters, and receptors. Finally, researchers are interested in studying the effects of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine on cellular signaling pathways and oxidative stress.
Synthesemethoden
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-methoxyphenylpiperazine with m-toluenesulfonyl chloride to form 1-(4-methoxyphenyl)-4-(m-tolylsulfonyl)piperazine intermediate. The intermediate is then treated with sodium hydride in dimethylformamide to obtain 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has been widely used in scientific research as a tool compound for studying the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein function. 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has also been used to study the function of ion channels, transporters, and receptors.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESHYVQEVTISV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B492470.png)

![2-(4-methoxyphenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492472.png)
![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492478.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B492483.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)
![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492489.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxypropanamide](/img/structure/B492492.png)
![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)